molecular formula C17H19N3O B13724216 4-amino-N'-[(1Z)-1-phenylbutylidene]benzohydrazide

4-amino-N'-[(1Z)-1-phenylbutylidene]benzohydrazide

Cat. No.: B13724216
M. Wt: 281.35 g/mol
InChI Key: QSZSERVNOWQRIA-MNDPQUGUSA-N
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Description

4-amino-N’-[(1Z)-1-phenylbutylidene]benzohydrazide is a Schiff base compound, which is a type of compound formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their wide range of applications in medicinal and pharmaceutical fields due to their ability to form stable complexes with most transition metals . This compound is particularly interesting due to its potential biological activities and its role in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N’-[(1Z)-1-phenylbutylidene]benzohydrazide typically involves the condensation reaction between 4-aminobenzohydrazide and 1-phenylbutanal. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The reaction mixture is then cooled, and the product is filtered and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-amino-N’-[(1Z)-1-phenylbutylidene]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: 4-aminobenzohydrazide and 1-phenylbutanal.

    Substitution: Various substituted hydrazides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-amino-N’-[(1Z)-1-phenylbutylidene]benzohydrazide involves its ability to form stable complexes with transition metals, which can then interact with biological molecules. These interactions can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects . The compound’s Schiff base structure allows it to act as a chelating agent, binding to metal ions and altering their reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N’-[(1Z)-1-phenylhexylidene]benzohydrazide
  • 4-amino-N’-[(1Z)-1-phenylpropylidene]benzohydrazide
  • 4-amino-N’-[(1Z)-1-(4-methylphenyl)ethylidene]benzohydrazide

Uniqueness

4-amino-N’-[(1Z)-1-phenylbutylidene]benzohydrazide is unique due to its specific phenylbutylidene moiety, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its binding affinity to metal ions and its biological activity, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

4-amino-N-[(Z)-1-phenylbutylideneamino]benzamide

InChI

InChI=1S/C17H19N3O/c1-2-6-16(13-7-4-3-5-8-13)19-20-17(21)14-9-11-15(18)12-10-14/h3-5,7-12H,2,6,18H2,1H3,(H,20,21)/b19-16-

InChI Key

QSZSERVNOWQRIA-MNDPQUGUSA-N

Isomeric SMILES

CCC/C(=N/NC(=O)C1=CC=C(C=C1)N)/C2=CC=CC=C2

Canonical SMILES

CCCC(=NNC(=O)C1=CC=C(C=C1)N)C2=CC=CC=C2

Origin of Product

United States

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